molecular formula C9H13N5O3 B2399641 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine CAS No. 1257553-80-2

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Cat. No.: B2399641
CAS No.: 1257553-80-2
M. Wt: 239.235
InChI Key: VJNKQRYHFPYUHG-UHFFFAOYSA-N
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Description

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with a nitro group and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Nitro Group: Nitration of the pyrimidine ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2,4-diaminopyrimidine: Lacks the tetrahydrofuran moiety but shares the nitro and pyrimidine core.

    2,4-diamino-5-(tetrahydrofuran-2-yl)pyrimidine: Lacks the nitro group but contains the tetrahydrofuran and pyrimidine core.

Uniqueness

5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is unique due to the presence of both the nitro group and the tetrahydrofuran moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c10-8-7(14(15)16)5-12-9(13-8)11-4-6-2-1-3-17-6/h5-6H,1-4H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNKQRYHFPYUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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